2-(萘-1-基)嘧啶-5-甲醛

描述

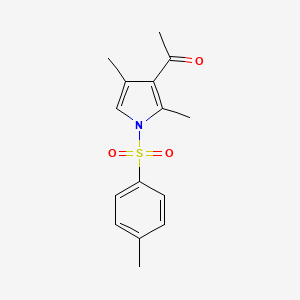

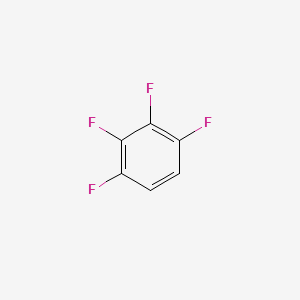

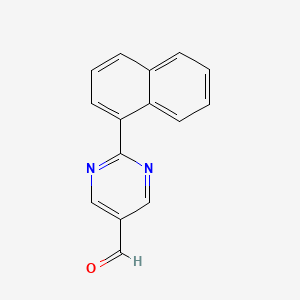

The compound "2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde" is a pyrimidine derivative that incorporates a naphthalene moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The naphthalene group attached to the pyrimidine ring suggests that the compound could exhibit unique chemical and physical properties, making it a potential candidate for various applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related naphthalene-pyrimidine derivatives has been reported using different methods. For instance, a one-pot three-component condensation reaction was used to synthesize spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives, employing 1,3-dimethylbarbituric acid, aldehydes, and cyclohexylidene malononitrile with DBU as a catalyst . Another study reported the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridines through Rh(III)-catalyzed C–H functionalization of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones . These methods highlight the versatility of catalytic systems and the importance of functional group compatibility in the synthesis of complex naphthalene-pyrimidine structures.

Molecular Structure Analysis

The molecular structure of naphthalene-pyrimidine derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography confirmed the structure of one such compound, revealing intermolecular and intramolecular hydrogen bonding within the crystal lattice . Another study used single-crystal X-ray diffraction to determine the structure of a naphthyl-pyrimidine compound, which formed a 1D chain structure through π-π stacking interactions . These analyses provide insights into the molecular geometry and potential interaction sites for further chemical reactions or biological interactions.

Chemical Reactions Analysis

The reactivity of naphthalene-pyrimidine derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridines involved a cascade reaction featuring C–H bond carbenoid insertion and [5 + 1] annulation, demonstrating the compound's ability to undergo complex transformations . The presence of substituents on the naphthalene and pyrimidine rings can also affect the compound's reactivity, as seen in the synthesis of various metal complexes with a pyrimidine-based ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-pyrimidine derivatives are characterized by their spectroscopic signatures and thermal behavior. Spectroscopic documentation using techniques such as FT-IR, UV-Visible, NMR, and TG/DSC analysis provides detailed information about the functional groups and stability of the compounds . The thermal analyses indicate the temperature ranges for processes such as drying, which are crucial for practical applications . Additionally, the solvatochromic behavior of related compounds has been studied, showing negative solvatochromism, which could be significant for applications in materials science .

科学研究应用

1. Anti-Inflammatory Applications

- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. CDK2 Inhibition

- Summary : Certain pyridine derivatives, including those substituted with naphthyl and thienyl moieties, have been found to inhibit the CDK2 enzyme .

- Methods : The compounds were synthesized starting from a base compound and then various derivatives were prepared to obtain the functionalized derivatives . The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme .

- Results : The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC50 0.394 μM) .

属性

IUPAC Name |

2-naphthalen-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c18-10-11-8-16-15(17-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXITZIWRQYRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649828 | |

| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

CAS RN |

915919-73-2 | |

| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

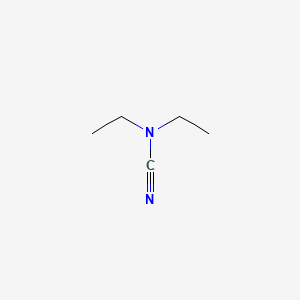

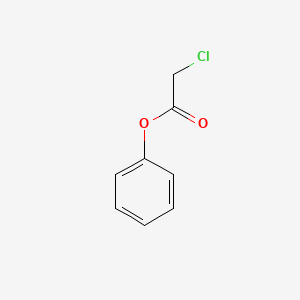

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。